molecular formula C8H12O3 B13185858 Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate

Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B13185858
M. Wt: 156.18 g/mol
InChI Key: QAHSIBKGDULJLO-UHFFFAOYSA-N
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Description

Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is a spirocyclic compound characterized by a bicyclic structure where a cyclohexane ring shares a single atom (spiro carbon) with an oxirane (epoxide) ring. Its molecular formula is C₈H₁₂O₃, with a molecular weight of 156.18 g/mol. The compound features a methyl substituent at the 4-position of the spiro system and a methoxycarbonyl group at the 2-position.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C8H12O3/c1-5-3-4-8(5)6(11-8)7(9)10-2/h5-6H,3-4H2,1-2H3

InChI Key

QAHSIBKGDULJLO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC12C(O2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate can be synthesized through the isomerization of epoxy derivatives of methylenecyclobutane. One common method involves the treatment of these epoxy derivatives with lithium diisopropylamide in an aprotic medium . Another approach includes the conversion of 2-methyleneoxetanes to 4-oxaspiro[2.3]hexanes under modified Simmons–Smith conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and the use of robust reagents like lithium diisopropylamide and modified Simmons–Smith conditions can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its ability to undergo isomerization and epoxidation reactions. These reactions are facilitated by the presence of reactive functional groups such as the oxaspiro and carboxylate ester. The molecular targets and pathways involved in these reactions include the formation of spirooxiranes and 3-hydroxymethylbicyclobutane derivatives .

Comparison with Similar Compounds

Structural Analogues and Isomers

The following compounds share structural similarities with Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate, differing in substituent positions, functional groups, or spiro ring size:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position Spiro Ring Size Key Features/Status
This compound - C₈H₁₂O₃ 156.18 4-methyl [2.3] Target compound
Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate 1697809-56-5 C₈H₁₂O₃ 156.18 5-methyl [2.3] Positional isomer of the target compound
Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate 73039-87-9 C₈H₁₂O₃ 156.18 2-methyl [2.3] Discontinued; positional isomer
Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate - C₁₁H₁₈O₃ 198.26 4-ethyl, 2-methyl [2.4] Larger spiro ring; discontinued
Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate - C₈H₁₂O₃ 156.18 5-hydroxy [2.3] Hydroxyl group enhances polarity

Key Structural and Functional Differences

Substituent Position and Steric Effects: The 4-methyl group in the target compound may induce distinct steric hindrance compared to 5-methyl () or 2-methyl () isomers. The 4-ethyl substituent in the spiro[2.4]heptane analog () introduces increased steric bulk and hydrophobicity, while the larger spiro ring ([2.4] vs. [2.3]) may reduce ring strain.

Functional Group Variations :

  • The hydroxyl group in Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate () significantly enhances polarity and hydrogen-bonding capacity, improving solubility in polar solvents compared to methyl-substituted analogs.

Spiro Ring Size :

  • The spiro[2.3]hexane system (common in the target compound and its isomers) features a three-membered epoxide ring fused to a five-membered cyclohexane fragment, introducing higher ring strain than the spiro[2.4]heptane system (). Strain influences stability and reactivity, favoring ring-opening reactions in synthetic pathways.

Physicochemical Properties (Theoretical Insights)

While experimental data (e.g., melting/boiling points, solubility) are scarce in the provided evidence, theoretical comparisons can be inferred:

  • Polarity : Hydroxyl-containing analogs () likely exhibit higher polarity than methyl-substituted derivatives.
  • Molecular Weight : The ethyl-substituted spiro[2.4]heptane analog () has a higher molecular weight (198.26 vs. 156.18 g/mol), impacting volatility and diffusion properties.
  • Stereoelectronic Effects : Methyl groups at the 2- or 4-position () may differentially stabilize transition states in reactions involving the epoxide ring.

Biological Activity

Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is a spirocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and findings from relevant studies.

Structural Characteristics

The compound is characterized by its spiro linkage and a carboxylate functional group, with a molecular formula of C9H14O3 and a molecular weight of approximately 170.21 g/mol. These structural features contribute to its reactivity and interaction with various biological targets, which may lead to diverse pharmacological effects.

The mechanism of action for this compound likely involves its interaction with various molecular targets within cells. The presence of the carboxylate group may facilitate binding to enzymes or receptors, influencing biological pathways critical for microbial survival or cancer cell proliferation. Further research is needed to elucidate the specific pathways affected by this compound.

Study on Similar Compounds

Research on related compounds has provided insights into the potential biological activities of this compound. For example, a study investigating the antibacterial efficacy of various spirocyclic derivatives found that modifications in the spiro structure significantly impacted their potency against resistant bacterial strains. The study highlighted that compounds with enhanced lipophilicity exhibited improved membrane permeability, which is crucial for effective antimicrobial action .

Anticancer Activity

In another study focusing on spirocyclic compounds, researchers identified that certain derivatives could effectively inhibit cancer cell growth by targeting specific signaling pathways involved in cell proliferation and apoptosis. These findings suggest that this compound may also possess similar anticancer properties, warranting further investigation into its efficacy against various cancer types .

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